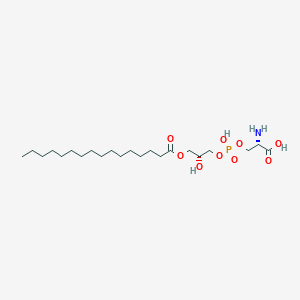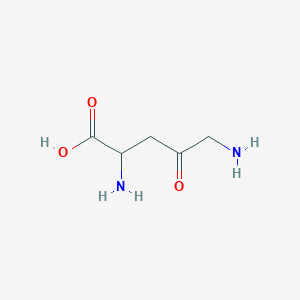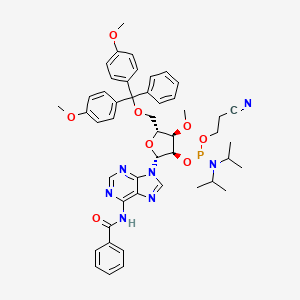
1-(Benzyloxy)-9-cyclopentyl-1,9-dihydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with benzyl bromide in the presence of a base, followed by cyclopentylation using cyclopentyl bromide under similar conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The purine ring can be reduced under specific conditions to yield dihydropurine derivatives.
Substitution: The benzyloxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopentyl group may influence its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzyloxy)-9-methyl-1H-purin-6(9H)-one: Similar structure but with a methyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-ethyl-1H-purin-6(9H)-one: Similar structure but with an ethyl group instead of a cyclopentyl group.
1-(Benzyloxy)-9-propyl-1H-purin-6(9H)-one: Similar structure but with a propyl group instead of a cyclopentyl group.
Uniqueness
1-(Benzyloxy)-9-cyclopentyl-1H-purin-6(9H)-one is unique due to the presence of the cyclopentyl group, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Número CAS |
40281-69-4 |
|---|---|
Fórmula molecular |
C17H18N4O2 |
Peso molecular |
310.35 g/mol |
Nombre IUPAC |
9-cyclopentyl-1-phenylmethoxypurin-6-one |
InChI |
InChI=1S/C17H18N4O2/c22-17-15-16(20(11-18-15)14-8-4-5-9-14)19-12-21(17)23-10-13-6-2-1-3-7-13/h1-3,6-7,11-12,14H,4-5,8-10H2 |
Clave InChI |
GVAHCQXYEDJVFN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C=NC3=C2N=CN(C3=O)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


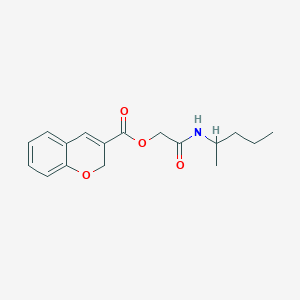
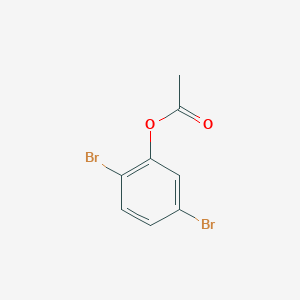
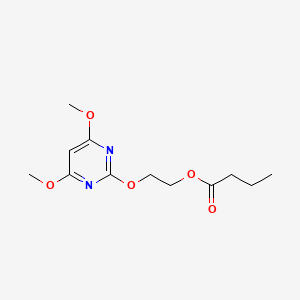
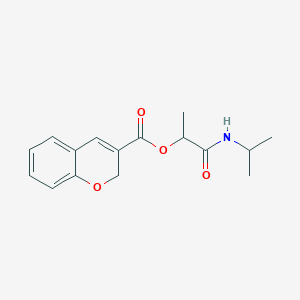
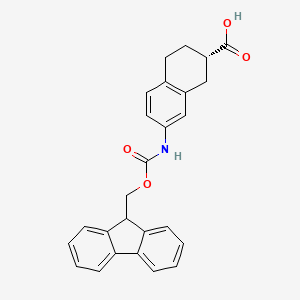

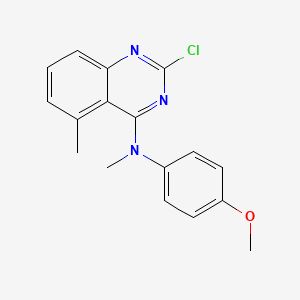

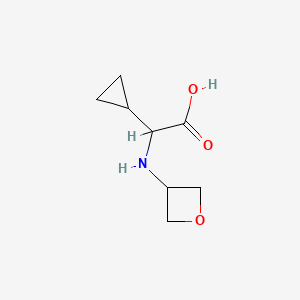
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

